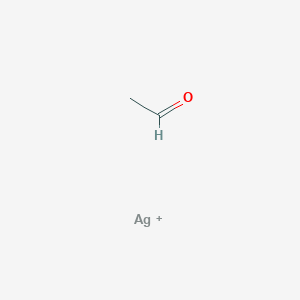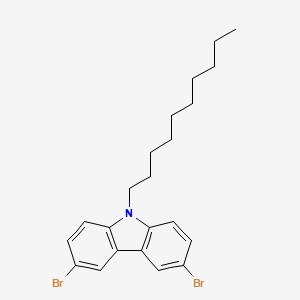
3,6-Dibromo-9-decyl-9h-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-9-decyl-9H-carbazole is a chemical compound with the molecular formula C22H27Br2N. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. The presence of bromine atoms at the 3 and 6 positions, along with a decyl group at the 9 position, imparts unique chemical properties to this compound. It is primarily used in various scientific research applications due to its interesting electronic and photophysical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9-decyl-9H-carbazole typically involves the bromination of 9-decylcarbazole. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination at the 3 and 6 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dibromo-9-decyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Solvents: Dichloromethane, toluene, and others depending on the reaction.
Major Products:
Substituted Carbazoles: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions, leading to more complex carbazole derivatives.
Applications De Recherche Scientifique
3,6-Dibromo-9-decyl-9H-carbazole has a wide range of applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Material Science: Employed in the synthesis of conducting polymers and other advanced materials.
Biological Research: Investigated for its potential neuroprotective and neurogenic properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-9-decyl-9H-carbazole is primarily related to its electronic properties. The bromine atoms and the decyl group influence the electron distribution within the carbazole core, affecting its reactivity and interaction with other molecules. In biological systems, it may interact with cellular components, influencing pathways related to neuroprotection and neurogenesis .
Comparaison Avec Des Composés Similaires
3,6-Dibromo-9-phenyl-9H-carbazole: Similar in structure but with a phenyl group instead of a decyl group.
3,6-Dibromo-9-ethyl-9H-carbazole: Contains an ethyl group at the 9 position.
Uniqueness: 3,6-Dibromo-9-decyl-9H-carbazole is unique due to the presence of the long decyl chain, which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly useful in applications requiring specific electronic and photophysical characteristics .
Propriétés
Numéro CAS |
188032-43-1 |
|---|---|
Formule moléculaire |
C22H27Br2N |
Poids moléculaire |
465.3 g/mol |
Nom IUPAC |
3,6-dibromo-9-decylcarbazole |
InChI |
InChI=1S/C22H27Br2N/c1-2-3-4-5-6-7-8-9-14-25-21-12-10-17(23)15-19(21)20-16-18(24)11-13-22(20)25/h10-13,15-16H,2-9,14H2,1H3 |
Clé InChI |
BNIRQINVXNCQLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
![8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate](/img/structure/B12573168.png)

![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)
![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B12573181.png)
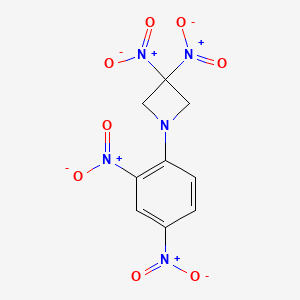
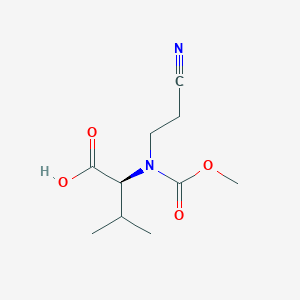

![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)
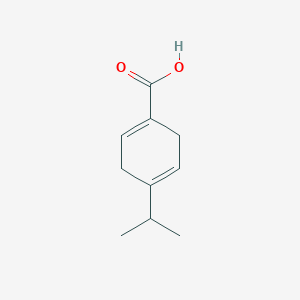
![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
